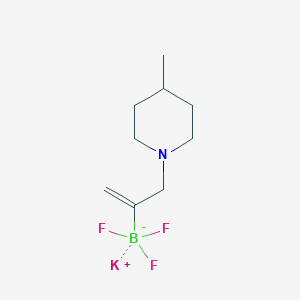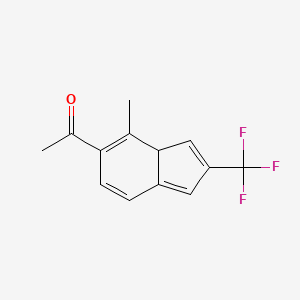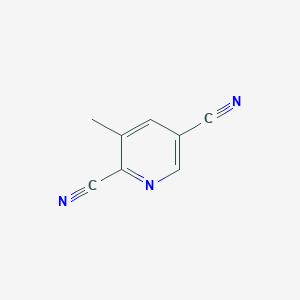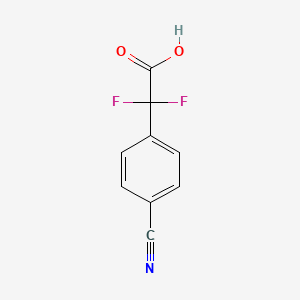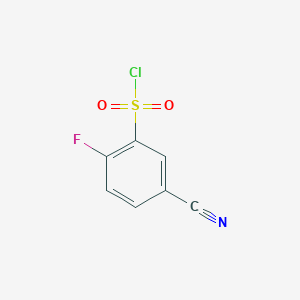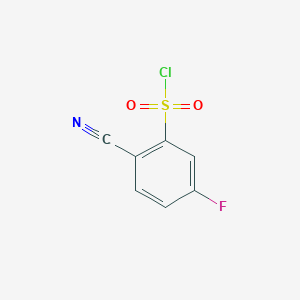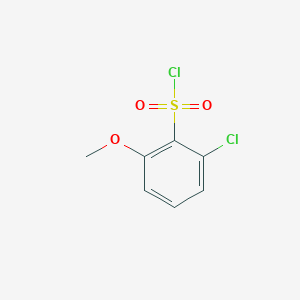amine dihydrochloride CAS No. 1332530-20-7](/img/structure/B1455645.png)
[2-(Morpholin-4-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
Overview
Description
“2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride” is a versatile chemical compound used in scientific research. It is often used for pharmaceutical testing due to its unique structure .
Molecular Structure Analysis
The molecular formula of this compound is C12H20ClN3O3S . It has a unique structure that offers exciting possibilities for various applications and advancements in the field.Physical And Chemical Properties Analysis
The molecular weight of this compound is 321.82 . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Heterocyclic Compound Synthesis
Compounds incorporating morpholine and pyridine units have been synthesized for their potential applications in creating novel heterocyclic structures. For instance, ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate has been used to generate derivatives of cyclopenta[c]pyridine, indicating a method for synthesizing complex heterocyclic systems with potential pharmacological properties (Dotsenko et al., 2008).
Vasodilation Properties
Research on 3-pyridinecarboxylates, synthesized through reactions involving morpholine, has identified compounds with considerable vasodilation potency. This highlights the potential of morpholine-containing compounds in the development of new therapies for cardiovascular diseases (Girgis et al., 2008).
Antimicrobial and Antiurease Activities
Newly synthesized morpholine derivatives containing an azole nucleus have demonstrated antimicrobial and antiurease activities. Some compounds were active against Mycobacterium smegmatis and exhibited activity toward Candida albicans and Saccharomyces cerevisiae, suggesting their potential in antimicrobial therapy (Bektaş et al., 2012).
Complex Synthesis and Crystal Structure
Complexes involving morpholine derivatives have been synthesized and characterized, indicating the utility of morpholine in forming stable complexes with potential applications in materials science and catalysis (Hang et al., 2011).
Biological Activity Studies
Morpholine derivatives have been synthesized and screened for various biological activities, including antibacterial, antioxidant, and anti-tuberculosis properties. Some compounds have shown remarkable activity, highlighting the therapeutic potential of morpholine-containing compounds in treating infectious diseases (S.V. et al., 2019).
These studies illustrate the diverse scientific research applications of compounds related to "2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride," spanning from synthetic chemistry to pharmacology. The structural elements of morpholine and pyridine play critical roles in the synthesis and biological activity of these compounds, offering valuable insights for future research and development in these areas.
properties
IUPAC Name |
2-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S.2ClH/c16-19(17,15-5-7-18-8-6-15)9-4-14-11-12-2-1-3-13-10-12;;/h1-3,10,14H,4-9,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVSFJZOIYKXCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCNCC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Morpholin-4-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



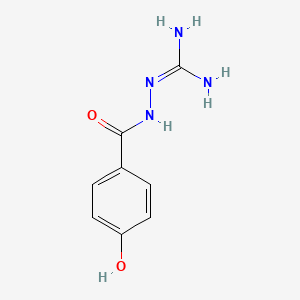
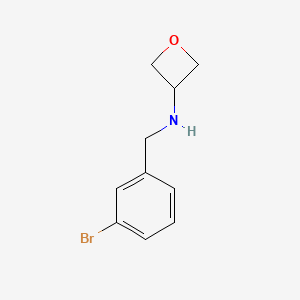

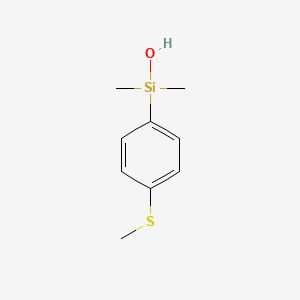
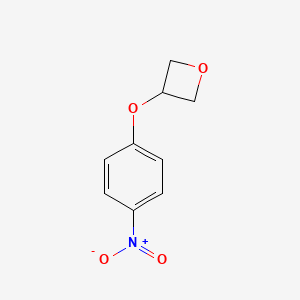
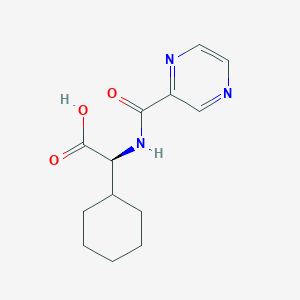
![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)
